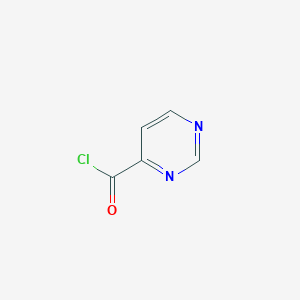

Pyrimidine-4-carbonyl chloride

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

pyrimidine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O/c6-5(9)4-1-2-7-3-8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMTUOKCYZDAJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593431 | |

| Record name | Pyrimidine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184951-32-4 | |

| Record name | Pyrimidine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Pyrimidine-4-carbonyl chloride" fundamental properties

An In-Depth Technical Guide to Pyrimidine-4-carbonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of reactive intermediates is paramount to the efficient synthesis of novel therapeutic agents. Pyrimidine-4-carbonyl chloride, as a derivative of the biologically crucial pyrimidine scaffold, represents a versatile building block for introducing the pyrimidine-4-carboxamide or ester moieties into target molecules. The pyrimidine ring is a cornerstone of numerous approved drugs and bioactive compounds, prized for its ability to engage in various biological interactions and often conferring favorable pharmacokinetic properties.[1][2]

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of Pyrimidine-4-carbonyl chloride. By synthesizing established chemical principles with practical, field-proven insights, this document serves as a resource for scientists looking to leverage this potent intermediate in their research and development endeavors.

Core Chemical and Physical Properties

Pyrimidine-4-carbonyl chloride is a highly reactive acyl chloride derivative of pyrimidine. Its reactivity stems from the electrophilic carbonyl carbon, which is readily attacked by nucleophiles. While extensive experimental data on its physical properties is not widely available in the published literature, its core chemical attributes are well-defined.

| Property | Value | Source |

| IUPAC Name | pyrimidine-4-carbonyl chloride | N/A |

| Synonyms | 4-(Chlorocarbonyl)pyrimidine, 4-(Chlorocarbonyl)-1,3-diazine | [3] |

| CAS Number | 184951-32-4 | [3][4] |

| Molecular Formula | C₅H₃ClN₂O | [4] |

| Molecular Weight | 142.54 g/mol | [3] |

| Melting Point | Not reported. Estimated to be a low-melting solid or liquid at room temperature. | N/A |

| Boiling Point | Not reported. Expected to be sensitive to high temperatures. | N/A |

| Solubility | Not reported. Likely soluble in aprotic organic solvents like DCM, THF, and DMF. Reacts with protic solvents. | N/A |

Synthesis and Reactivity

The primary route for the preparation of Pyrimidine-4-carbonyl chloride is the conversion of its corresponding carboxylic acid. This is a standard transformation in organic synthesis, often employing chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.

Caption: Synthesis of Pyrimidine-4-carbonyl chloride.

Experimental Protocol: Synthesis from Pyrimidine-4-carboxylic acid

This protocol is a representative procedure based on standard methods for converting carboxylic acids to acyl chlorides.[5]

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend pyrimidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of acid).

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Chlorinating Agent Addition: To the stirred suspension, add thionyl chloride (SOCl₂) (1.5 eq) dropwise at room temperature. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to reflux (approx. 40°C) and stir for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.

-

Work-up: Allow the mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude Pyrimidine-4-carbonyl chloride is often used immediately in the next step without further purification due to its moisture sensitivity.

Chemical Reactivity

As an acyl chloride, Pyrimidine-4-carbonyl chloride is a potent acylating agent. It readily reacts with a variety of nucleophiles to form stable amide and ester linkages, making it a valuable tool for derivatizing molecules in drug discovery.[5][6][7]

Caption: Application in complex heterocycle synthesis.

This example underscores the potential of Pyrimidine-4-carbonyl chloride to act as a linchpin in synthetic routes targeting novel kinase inhibitors and other classes of drugs where the pyrimidine-4-carboxamide moiety is a key pharmacophoric element.

Safety and Handling

Pyrimidine-4-carbonyl chloride is a hazardous chemical that must be handled with appropriate safety precautions.

-

Hazards: It is corrosive and causes severe skin burns and eye damage. [3]Crucially, it reacts with water to liberate toxic gas (HCl). [3]* Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and any contact with skin or eyes.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. It is moisture-sensitive and should be protected from water.

-

Disposal: Dispose of in accordance with local, regional, and national regulations for hazardous chemical waste.

References

-

Thoreauchem. (n.d.). Pyrimidine-4-carbonyl chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

-

ResearchGate. (2019). Reaction of pyrimidine 4a with chloroacetylchloride and oxaloylchloride. Retrieved from [Link]

-

ResearchGate. (2025, September 2). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. Retrieved from [Link]

- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 133-145.

-

ResearchGate. (n.d.). Pyrimidines synthesis via the reactions of carbonyl compounds with amidines. Retrieved from [Link]

-

Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

- El-Gazzar, A. R. B. A., et al. (2025).

- Nafie, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12635-12649.

-

RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]

- Google Patents. (2004). US20040054181A1 - Synthesis of chlorinated pyrimidines.

-

PubChem. (n.d.). Pyridine-4-carbonyl chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

-

Chem Help ASAP. (2019, November 12). synthesis of amides from acid chlorides [Video]. YouTube. Retrieved from [Link]

- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(5), 633.

-

PubChem. (n.d.). Pyrimidine chloride. Retrieved from [Link]

-

Wentzel Lab. (2020, April 8). Acid Chloride reacting with amine to synthesize amide [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). EP0819680B1 - Process for the preparation of esters of pyrimidine-2-acetic acid.

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

ResearchGate. (2013, November 27). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloropyridine. Retrieved from [Link]

-

ACS Publications. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. 184951-32-4 Cas No. | Pyrimidine-4-carbonyl chloride | Apollo [store.apolloscientific.co.uk]

- 4. thoreauchem.com [thoreauchem.com]

- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of Pyrimidine-4-carbonyl Chloride with Nucleophiles

Abstract

Pyrimidine-4-carbonyl chloride is a pivotal heterocyclic building block in modern synthetic chemistry, particularly within the realms of drug discovery and materials science. Its reactivity is dominated by the highly electrophilic acyl chloride moiety, which is further activated by the electron-deficient nature of the pyrimidine ring. This guide provides a comprehensive technical overview of the reactivity of pyrimidine-4-carbonyl chloride with a range of common nucleophiles, including amines, alcohols, and thiols. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the causality behind reaction optimization choices. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile reagent in their synthetic endeavors.

Introduction: The Pyrimidine-4-carbonyl Chloride Scaffold

The pyrimidine ring is a fundamental structural motif found in nucleic acids (cytosine, thymine, and uracil) and a vast array of FDA-approved drugs.[1][2] Its incorporation into molecular scaffolds can significantly influence pharmacological properties, often by engaging in hydrogen bonding interactions with biological targets and serving as a bioisosteric replacement for phenyl rings.[1] Pyrimidine-4-carbonyl chloride emerges as a particularly valuable derivative, equipping chemists with a reactive handle to append the pyrimidine core to various molecules through the formation of robust amide, ester, or thioester linkages.

The key to its reactivity lies in its electronic structure. The two nitrogen atoms at positions 1 and 3 of the pyrimidine ring are strongly electron-withdrawing, which significantly polarizes the carbonyl carbon of the acyl chloride at position 4. This heightened electrophilicity makes it an excellent substrate for nucleophilic acyl substitution reactions.[3]

Core Principles: The Nucleophilic Acyl Substitution Mechanism

The reactions of pyrimidine-4-carbonyl chloride with nucleophiles universally proceed via the nucleophilic acyl substitution pathway. This is a two-step mechanism, often referred to as an addition-elimination mechanism.[4][5]

-

Nucleophilic Addition: The nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a transient, unstable tetrahedral intermediate with a negative charge on the oxygen atom.[4]

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond. This is accompanied by the expulsion of the most stable leaving group, which in this case is the chloride ion (Cl⁻).[4][6]

The equilibrium of this reaction overwhelmingly favors the product because the chloride ion is an excellent leaving group, being the conjugate base of a strong acid (HCl).[4]

Caption: General mechanism for nucleophilic acyl substitution.

Reactivity with Amine Nucleophiles: Amide Bond Formation

The reaction of pyrimidine-4-carbonyl chloride with primary or secondary amines is a highly efficient and widely used method for synthesizing pyrimidine-4-carboxamides. These amides are prevalent in medicinal chemistry.[7][8]

Mechanistic Considerations & Causality

Amines are excellent nucleophiles due to the lone pair of electrons on the nitrogen atom. The reaction proceeds rapidly, often at low temperatures. A key experimental choice is the inclusion of a non-nucleophilic base, such as triethylamine (TEA) or pyridine.[9]

Why is a base required? The reaction generates one equivalent of hydrogen chloride (HCl) as a byproduct. In the absence of a scavenger base, this HCl will protonate the starting amine, converting it into its non-nucleophilic ammonium salt and effectively halting the reaction after 50% conversion. The added base neutralizes the HCl, allowing the reaction to proceed to completion.

Standard Experimental Protocol: Synthesis of N-benzylpyrimidine-4-carboxamide

This protocol provides a self-validating system for the synthesis of a representative pyrimidine amide.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrimidine-4-carbonyl chloride (1.0 eq).

-

Solvent: Dissolve the acyl chloride in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1-0.5 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exotherm of the reaction.

-

Reagent Addition: In a separate flask, dissolve benzylamine (1.0 eq) and triethylamine (1.1-1.2 eq) in the same anhydrous solvent.

-

Reaction: Add the amine/base solution dropwise to the stirred acyl chloride solution at 0 °C over 15-30 minutes.

-

Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash sequentially with 1 M HCl (to remove excess amine and triethylammonium salt), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be further purified by recrystallization or flash column chromatography.

Data Presentation: Amidation Reaction Summary

The following table summarizes typical conditions for the reaction with various amines.

| Nucleophile (Amine) | Base (1.1 eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Aniline | Pyridine | DCM | 0 to RT | 2 | 88-95 |

| Benzylamine | Triethylamine | THF | 0 to RT | 2 | 90-97 |

| Piperidine | Triethylamine | DCM | 0 to RT | 1 | 92-99 |

| tert-Butylamine | Triethylamine | DCM | 0 to RT | 4 | 75-85 |

Note: The lower yield and longer reaction time for the sterically hindered tert-butylamine are consistent with the accessibility of the carbonyl carbon being a factor in the reaction rate.[3]

Reactivity with Alcohol Nucleophiles: Ester Formation

Esterification using pyrimidine-4-carbonyl chloride provides access to pyrimidine-4-carboxylates. Alcohols are generally less nucleophilic than amines, so reaction conditions may require slight modification.

Mechanistic Considerations & Causality

The reaction mechanism is analogous to amidation. However, due to the lower nucleophilicity of alcohols, a catalyst is sometimes employed to enhance the reaction rate. 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst.[5]

Mechanism of DMAP Catalysis: DMAP is more nucleophilic than the alcohol. It first reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more susceptible to attack by the alcohol than the original acyl chloride, thus accelerating the reaction.[5]

Caption: Workflow of DMAP-catalyzed esterification.

Standard Experimental Protocol: Synthesis of Methyl pyrimidine-4-carboxylate

-

Preparation: In a flame-dried flask under an inert atmosphere, dissolve pyrimidine-4-carbonyl chloride (1.0 eq), anhydrous methanol (1.5 eq), and a catalytic amount of DMAP (0.05-0.1 eq) in anhydrous DCM.

-

Base Addition: Add triethylamine or pyridine (1.1 eq) to the solution and stir at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting acyl chloride is consumed (typically 2-6 hours).

-

Workup & Purification: Follow the same workup and purification procedure as described for the amidation reaction (Section 3.2, steps 7-9).

Reactivity with Thiol Nucleophiles: Thioester Synthesis

Thiols react readily with pyrimidine-4-carbonyl chloride to form thioesters. Thiols are excellent nucleophiles, often more so than their corresponding alcohols, due to the larger and more polarizable nature of the sulfur atom.[10] The reaction conditions are very similar to those used for amidation.

Standard Experimental Protocol

The protocol is nearly identical to the amidation procedure (Section 3.2), substituting an appropriate thiol (e.g., benzyl mercaptan) for the amine. A base like triethylamine is still required to scavenge the HCl byproduct.[10] The reaction is typically fast and high-yielding.

Safety and Handling

Pyrimidine-4-carbonyl chloride is a reactive and hazardous chemical that requires careful handling.

-

Corrosive: It causes severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, and impervious gloves.[11][12]

-

Moisture Sensitive: It reacts with water, including atmospheric moisture, to liberate toxic hydrogen chloride gas. Handle only under an inert, dry atmosphere and store in a tightly sealed container in a cool, dry place.[13][14]

-

Inhalation Hazard: The compound and its decomposition products can be harmful if inhaled.[13][14] Always work in a well-ventilated chemical fume hood.[15]

Spill Management: In case of a spill, neutralize with a dry agent like sodium bicarbonate before carefully cleaning up. Avoid using water.[15]

Conclusion

Pyrimidine-4-carbonyl chloride stands out as a robust and versatile reagent for the synthesis of a diverse array of pyrimidine derivatives. Its reactivity is governed by the well-established principles of nucleophilic acyl substitution, enhanced by the electronic properties of the pyrimidine core. By understanding the underlying mechanisms and adhering to carefully designed protocols, researchers can effectively utilize this building block to construct complex molecules for applications ranging from medicinal chemistry to materials science. The judicious choice of nucleophile, base, and solvent allows for precise control over the formation of amide, ester, and thioester linkages, making it an indispensable tool in the synthetic chemist's arsenal.

References

- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine - Apollo Scientific. (n.d.). Apollo Scientific.

- SAFETY DATA SHEET. (2009, September 22). Acros Organics.

- Safety Data Sheet. (2024, December 19). CymitQuimica.

- SAFETY DATA SHEET. (2010, November 16). Fisher Scientific.

- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.

- 4-Chloro-pyridine-2-carbonyl chloride SDS, 53750-66-6 Safety Data Sheets. (n.d.). ECHEMI.

- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022, August 1). Molecules.

- SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).

- Optimization of reaction conditions for acylation with Isoquinoline-6-carbonyl chloride. (n.d.). Benchchem.

- Beyond Pyruvonitrile: A Comparative Guide to Acylation Reagents for Researchers. (n.d.). Benchchem.

- Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2. (n.d.). Benchchem.

- Pyrimidine-4-carbonyl chloride. (n.d.). Apollo Scientific.

- Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011, May 6). Master Organic Chemistry.

- Recent Advances in Pyrimidine-Based Drugs. (n.d.). Molecules.

- Nucleophilic Acyl Substitution Reactions. (2024, September 30). Chemistry LibreTexts.

- Nucleophilic Acyl Substitution. (n.d.). BYJU'S.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI.

- Reactions of Thiols. (n.d.). Chemistry Steps.

- Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. (n.d.). RSC Publishing.

- Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. (2017, January 12). YouTube.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Unstable Intermediate: A Technical Guide to Pyrimidine-4-carbonyl Chloride Stability and Storage

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Pyrimidine-4-carbonyl chloride is a highly reactive acyl chloride that serves as a critical building block in the synthesis of a diverse range of pharmaceutical and biologically active compounds. Its utility is intrinsically linked to the electrophilicity of the carbonyl carbon, making it an excellent acylating agent. However, this same reactivity renders the compound exquisitely sensitive to degradation, particularly through hydrolysis. This guide provides an in-depth analysis of the factors governing the stability of pyrimidine-4-carbonyl chloride, outlines field-proven storage and handling protocols to preserve its integrity, and details necessary safety measures for its use in a laboratory setting.

Section 1: Inherent Reactivity and Physicochemical Characteristics

Pyrimidine-4-carbonyl chloride's high reactivity is the cornerstone of its synthetic value and its primary liability. As an acyl chloride, the carbonyl carbon is rendered highly electrophilic by the electron-withdrawing effects of both the adjacent chlorine atom and the pyrimidine ring. This makes it a prime target for nucleophilic attack, a characteristic that must be rigorously controlled to prevent unwanted side reactions and sample degradation.

The most prevalent and critical reaction is with water. Even trace amounts of moisture in the atmosphere or on glassware can lead to rapid hydrolysis, converting the acyl chloride into the corresponding and far less reactive pyrimidine-4-carboxylic acid. This reaction is often vigorous and liberates toxic hydrogen chloride gas, posing both a chemical integrity and a safety hazard.[1]

Table 1: Physicochemical Properties of Pyrimidine-4-carbonyl Chloride

| Property | Value | Source |

| CAS Number | 184951-32-4 | |

| Molecular Formula | C₅H₃ClN₂O | |

| Molecular Weight | 142.54 g/mol | , |

| Appearance | White to yellow solid (predicted) | |

| Melting Point | Not experimentally determined in cited sources. | |

| Boiling Point | Not experimentally determined in cited sources. | |

| Density | Not experimentally determined in cited sources. |

Section 2: Chemical Stability and Degradation Pathways

The principal pathway for the degradation of pyrimidine-4-carbonyl chloride is hydrolysis. Understanding the mechanism of this reaction is fundamental to developing effective strategies for its prevention.

The Hydrolysis Mechanism: A Nucleophilic Onslaught

The hydrolysis of pyrimidine-4-carbonyl chloride proceeds via a nucleophilic addition-elimination mechanism.[2][3][4] This two-stage process is highly exothermic and effectively irreversible.

-

Nucleophilic Addition: A lone pair of electrons on the oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This breaks the carbon-oxygen π-bond, pushing electrons onto the carbonyl oxygen and forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate is unstable. The carbon-oxygen double bond reforms, and in the process, the chloride ion, being a good leaving group, is eliminated.

-

Deprotonation: The resulting protonated carboxylic acid is then deprotonated by the eliminated chloride ion (or another water molecule) to yield the final products: pyrimidine-4-carboxylic acid and hydrogen chloride (HCl).[2][4]

Caption: Hydrolysis of Pyrimidine-4-carbonyl Chloride.

Incompatible Materials

Beyond water, a range of other nucleophilic and basic substances will readily react with and degrade pyrimidine-4-carbonyl chloride. It is crucial to prevent contact with these materials.

-

Alcohols: React to form esters.

-

Amines (Primary and Secondary): React to form amides.

-

Strong Bases: Can catalyze hydrolysis and other decomposition reactions.[5]

-

Strong Oxidizing Agents and Acids: While less defined, these are generally considered incompatible and should be avoided.[3][6]

Section 3: Recommended Storage and Handling Protocols

Given its profound moisture sensitivity, the successful use of pyrimidine-4-carbonyl chloride hinges on the rigorous exclusion of atmospheric water. The following protocols are designed to create a self-validating system where the integrity of the compound is maintained from storage through to its final use in a reaction.

Long-Term Storage

The primary objective of long-term storage is to create a stable, inert environment.

-

Atmosphere: The compound must be stored under a dry, inert atmosphere.[5] Argon or nitrogen are the gases of choice.

-

Temperature: Store in a cool, dry place.[2][3] Refrigeration (2-8°C) is recommended, but ensure the container is brought to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.

-

Container: Use a tightly sealed container with a robust closure, such as a ground-glass stoppered bottle sealed with paraffin film or a vial with a PTFE-lined cap. The container should be stored within a desiccator containing a suitable drying agent (e.g., Drierite® or phosphorus pentoxide).

Laboratory Handling: A Step-by-Step Protocol

This protocol outlines the essential steps for weighing and dispensing pyrimidine-4-carbonyl chloride for use in a reaction, minimizing exposure to air and moisture.

Prerequisites:

-

All glassware (spatulas, flasks, syringes, needles) must be thoroughly dried in an oven (e.g., 120°C for at least 4 hours) and cooled in a desiccator or under a stream of inert gas.[7]

-

The entire procedure should be performed in a fume hood to manage the risk of inhaling corrosive dust or HCl gas.[8]

Protocol Steps:

-

Inert Atmosphere Setup: Assemble the reaction flask, ensuring all joints are properly sealed. Purge the flask with dry nitrogen or argon using a Schlenk line or a balloon-needle setup.

-

Reagent Equilibration: Remove the pyrimidine-4-carbonyl chloride container from the refrigerator/desiccator and allow it to warm to ambient temperature before opening. This is a critical step to prevent moisture condensation.

-

Weighing and Transfer:

-

Method A (Glove Box): The most reliable method is to handle and weigh the compound inside a glove box with a controlled inert atmosphere.

-

Method B (Inert Gas Blanket): If a glove box is unavailable, work quickly. Briefly remove the container lid and immediately establish a positive pressure of inert gas over the solid before removing the required amount with a dry spatula. The transfer should be made to a pre-tared, inert-gas-flushed weighing vessel or directly into the reaction flask against a counter-flow of inert gas.

-

-

Sealing and Storage: Immediately and securely reseal the main container, purge the headspace with inert gas, wrap the closure with paraffin film, and return it to the desiccator for storage.

-

Reaction Quenching and Waste Disposal: Unused material and reaction residues must be quenched safely. Slowly and cautiously add the material to a stirred, cooled solution of sodium bicarbonate or an alcohol like isopropanol.[8] This process should be done in a fume hood, as it will generate gas (CO₂ or HCl). Dispose of the neutralized waste in accordance with local regulations.

Sources

- 1. ScenTree - Ethyl vanillin (CAS N° 121-32-4) [scentree.co]

- 2. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]

- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Benzene - Wikipedia [en.wikipedia.org]

- 7. Pyrimidine-2-carbonyl chloride | C5H3ClN2O | CID 18403666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl Vanillin (CAS 121-32-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

Pyrimidine-4-carbonyl Chloride: A Strategic Building Block for Modern Drug Discovery

Introduction: The Strategic Importance of the Pyrimidine Scaffold

In the landscape of medicinal chemistry, the pyrimidine ring is a privileged scaffold, forming the core structure of countless therapeutic agents and natural products, most notably the nucleobases uracil, thymine, and cytosine.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and structural resemblance to endogenous purines make it an ideal framework for designing molecules that can interact with biological targets with high affinity and specificity. Pyrimidine-4-carbonyl chloride, as a highly reactive derivative, serves as a critical entry point for the elaboration of this scaffold, enabling the facile introduction of diverse functional groups and the rapid generation of compound libraries for drug discovery programs, particularly in the realm of kinase inhibitors.[3][4] This guide provides an in-depth technical overview of Pyrimidine-4-carbonyl chloride, from its fundamental properties to its practical application in the synthesis of biologically active molecules.

Core Chemical Data and Physicochemical Properties

Pyrimidine-4-carbonyl chloride is a reactive chemical intermediate valued for its ability to readily undergo nucleophilic acyl substitution. Due to its high reactivity, particularly with moisture, it is typically used directly in synthesis after preparation.

Table 1: Chemical Identity and Properties of Pyrimidine-4-carbonyl chloride

| Property | Value | Source(s) |

| CAS Number | 184951-32-4 | [5] |

| Molecular Formula | C₅H₃ClN₂O | [5] |

| Molecular Weight | 142.54 g/mol | [5] |

| Synonyms | 4-(Chlorocarbonyl)pyrimidine, 4-(Chlorocarbonyl)-1,3-diazine | [5] |

| Appearance | (Expected) Off-white to yellow solid | Inferred |

| Purity | Typically >95% | [5] |

| Solubility | Soluble in anhydrous aprotic solvents (e.g., DCM, THF, Dioxane). Reacts with protic solvents (water, alcohols). | Inferred |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | The pyrimidine ring protons are expected in the aromatic region (δ 7.5-9.5 ppm). The proton at C2 (between the two nitrogens) would be the most deshielded, followed by the proton at C6, and then C5.[6][7] |

| ¹³C NMR | Carbonyl carbon (C=O) is expected in the range of 165-180 ppm.[8][9] Aromatic carbons of the pyrimidine ring are expected between 110-165 ppm. |

| IR Spectroscopy | A strong C=O stretching band characteristic of an acyl chloride is expected around 1750-1800 cm⁻¹.[10] Aromatic C=C and C=N stretching bands are expected in the 1400-1600 cm⁻¹ region.[11] |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 142, with a characteristic M+2 peak at m/z ≈ 144 (approx. 1/3 intensity) due to the ³⁷Cl isotope.[12] |

Synthesis and Chemical Reactivity

Synthesis: From Carboxylic Acid to Acyl Chloride

The most direct and common laboratory synthesis of Pyrimidine-4-carbonyl chloride is the chlorination of its corresponding carboxylic acid, Pyrimidine-4-carboxylic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts (SO₂ and HCl) as gases.

Caption: Synthesis of Pyrimidine-4-carbonyl chloride.

Protocol 1: Synthesis of Pyrimidine-4-carbonyl chloride

-

Causality: This protocol utilizes thionyl chloride to convert the carboxylic acid hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. A catalytic amount of N,N-Dimethylformamide (DMF) is often added to accelerate the reaction via the formation of a Vilsmeier intermediate, which is more reactive than the acyl chloride itself.

-

Self-Validation: The completion of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl). The final product's identity can be confirmed by IR spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride around 1780 cm⁻¹.

Step-by-Step Methodology:

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (e.g., a trap containing NaOH solution to neutralize HCl and SO₂). Ensure all glassware is thoroughly dried to prevent hydrolysis.

-

Charging the Flask: To the flask, add Pyrimidine-4-carboxylic acid (1.0 eq).

-

Solvent and Reagent Addition: Add an excess of thionyl chloride (SOCl₂, ~5-10 eq), which can also serve as the solvent, or suspend the acid in an inert solvent like toluene. Add a catalytic amount of DMF (1-2 drops).

-

Reaction: Heat the mixture to reflux (typically 70-80°C) and maintain for 2-4 hours, or until the evolution of gas ceases.

-

Work-up: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude Pyrimidine-4-carbonyl chloride is often a solid or oil and is typically used in the next step without further purification due to its reactivity.

Reactivity Profile: The Electrophilic Hub

The reactivity of Pyrimidine-4-carbonyl chloride is dominated by the highly electrophilic carbonyl carbon. The chlorine atom is an excellent leaving group, making the compound susceptible to nucleophilic acyl substitution.

Sources

- 1. bu.edu.eg [bu.edu.eg]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 184951-32-4 Cas No. | Pyrimidine-4-carbonyl chloride | Apollo [store.apolloscientific.co.uk]

- 6. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Pyridine-4-carbonyl chloride | C6H4ClNO | CID 417436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]

The Cornerstone of Pyrimidine Scaffolding: A Technical Guide to Pyrimidine-4-carbonyl Chloride in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a foundational structure consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in the design of targeted therapies. Within the synthetic chemist's arsenal, activating this scaffold for further elaboration is paramount. This guide provides an in-depth technical exploration of pyrimidine-4-carbonyl chloride , a highly reactive and versatile building block, detailing its synthesis, reactivity, and strategic application in the construction of complex heterocyclic systems.

The Strategic Importance of Pyrimidine-4-carbonyl Chloride

Pyrimidine-4-carbonyl chloride is a derivative of pyrimidine where the C4 position is functionalized as a highly reactive acyl chloride. This functional group serves as a powerful electrophilic handle, enabling the facile introduction of the pyrimidine moiety into a wide array of molecules through reactions with various nucleophiles. The electron-deficient nature of the pyrimidine ring, with its two nitrogen atoms at the 1 and 3 positions, significantly influences the reactivity of the appended acyl chloride, making it a potent acylating agent. This reactivity is central to its role in the rapid generation of diverse compound libraries for high-throughput screening and in the structured synthesis of advanced drug candidates.

Synthesis of Pyrimidine-4-carbonyl Chloride: Activating the Carboxylic Acid Precursor

The most direct and common route to pyrimidine-4-carbonyl chloride is the activation of its corresponding carboxylic acid, pyrimidine-4-carboxylic acid. This transformation is typically achieved using standard chlorinating agents that convert carboxylic acids to acyl chlorides.

Underlying Principle: Nucleophilic Acyl Substitution

The synthesis relies on the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic center of the chlorinating agent (e.g., sulfur in thionyl chloride or phosphorus in phosphorus pentachloride). This is followed by the expulsion of a leaving group and subsequent elimination of HCl and other byproducts, yielding the desired acyl chloride.

Experimental Protocol: Synthesis of Pyrimidine-4-carbonyl Chloride

This protocol is a generalized procedure based on established methods for acyl chloride synthesis.

Materials:

-

Pyrimidine-4-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Rotary evaporator

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add pyrimidine-4-carboxylic acid (1.0 eq).

-

Suspend the acid in anhydrous DCM or DCE (5-10 mL per gram of acid).

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) to the suspension at room temperature. Caution: These reagents are corrosive and react violently with water, releasing toxic gases. Handle in a well-ventilated fume hood.

-

The reaction mixture is then heated to reflux (typically 40-80°C, depending on the solvent) and stirred for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and/or TLC analysis of a quenched aliquot).

-

After completion, the reaction mixture is cooled to room temperature, and the excess chlorinating agent and solvent are carefully removed under reduced pressure using a rotary evaporator. The resulting crude pyrimidine-4-carbonyl chloride is often used immediately in the next step without further purification.

Trustworthiness of the Protocol: This self-validating system relies on the visual confirmation of reaction completion (dissolution of the solid carboxylic acid and cessation of gas evolution). The high reactivity of the product necessitates its immediate use, preventing decomposition from atmospheric moisture.

Reactivity and Mechanistic Considerations

The carbonyl carbon of pyrimidine-4-carbonyl chloride is highly electrophilic, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. The general mechanism proceeds through a tetrahedral intermediate, followed by the elimination of the chloride leaving group.

dot digraph "Nucleophilic_Acyl_Substitution" { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=10, penwidth=1.5];

} .dot Figure 1: General mechanism of nucleophilic acyl substitution.

The electron-withdrawing nature of the pyrimidine ring further enhances the electrophilicity of the carbonyl carbon, making pyrimidine-4-carbonyl chloride more reactive than its benzenoid analogue, benzoyl chloride.

Core Applications in Heterocyclic Synthesis

The primary utility of pyrimidine-4-carbonyl chloride is in the formation of amide and ester bonds, which are fundamental linkages in a vast number of biologically active molecules.

Synthesis of Pyrimidine-4-carboxamides

The reaction with primary and secondary amines is a robust method for synthesizing pyrimidine-4-carboxamides. These amides are prevalent in medicinal chemistry, often serving as key pharmacophores that can engage in hydrogen bonding with biological targets.

Experimental Protocol: Synthesis of N-Aryl Pyrimidine-4-carboxamides

Materials:

-

Pyrimidine-4-carbonyl chloride (1.0 eq)

-

Substituted aniline (1.0-1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

A non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve the substituted aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of freshly prepared pyrimidine-4-carbonyl chloride (1.0 eq) in anhydrous DCM to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl pyrimidine-4-carboxamide.

Data Presentation: Representative Yields for Amide Formation

| Nucleophile (Amine) | Base | Solvent | Yield (%) |

| Aniline | TEA | DCM | 85-95 |

| 4-Fluoroaniline | DIPEA | THF | 80-90 |

| Piperidine | TEA | DCM | 90-98 |

| Morpholine | TEA | DCM | 92-99 |

Yields are generalized based on typical acylation reactions and may vary depending on specific substrates and reaction conditions.

Synthesis of Pyrimidine-4-carboxylates (Esters)

Reaction with alcohols or phenols, typically in the presence of a base, yields the corresponding esters. While less common in final drug structures than amides, esters can be important intermediates or serve as prodrugs.

dot digraph "Synthetic_Applications" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=10, penwidth=1.5];

} .dot Figure 2: Key synthetic transformations of pyrimidine-4-carbonyl chloride.

Role in Drug Discovery and Development

The pyrimidine scaffold is a key feature in a multitude of kinase inhibitors, where it often mimics the purine ring of ATP, binding to the hinge region of the kinase domain.[3] Pyrimidine-4-carbonyl chloride is an invaluable tool for constructing libraries of potential kinase inhibitors by allowing for the rapid and efficient introduction of various side chains at the C4 position via an amide linkage. This enables extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

For instance, the synthesis of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing phenylpyrimidine-carboxamides has been reported, where a key step involves the reaction of an amine with a carbonyl chloride to form the crucial amide bond.[4] While this specific example uses a phenylpyrimidine carbonyl chloride, the synthetic strategy is directly applicable to pyrimidine-4-carbonyl chloride for the generation of analogous structures.

Conclusion

Pyrimidine-4-carbonyl chloride is a high-value, reactive intermediate that serves as a linchpin in the synthesis of a diverse range of heterocyclic compounds. Its predictable reactivity, coupled with the biological significance of the pyrimidine core, makes it an indispensable tool for researchers in medicinal chemistry and drug development. The robust and well-understood protocols for its generation and subsequent reactions enable the efficient construction of complex molecular architectures, paving the way for the discovery of novel therapeutics.

References

- Google Patents. (2001, June 13).

- SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from a publicly available academic resource.

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

- Tolba, M. S., et al. (2021).

- Google Patents. (n.d.).

-

MDPI. (n.d.). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. [Link]

- Patel, R., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics.

-

ResearchGate. (n.d.). Reaction of pyrimidine 4a with chloroacetylchloride and oxaloylchloride. [Link]

-

MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

-

Arkivoc. (n.d.). Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. [Link]

-

Indian Academy of Sciences. (2019, June 21). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. [Link]

-

Preprints.org. (2023, October 12). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]

-

PMC. (2021, December 15). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. [Link]

-

ResearchGate. (n.d.). (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]

- 4. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides [mdpi.com]

Pyrimidine-4-carbonyl Chloride: A Strategic Building Block for Modern Organic Synthesis and Drug Discovery

A Senior Application Scientist's In-depth Guide

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural foundation of countless natural and synthetic bioactive molecules.[1][2] As a fundamental component of nucleic acids, its derivatives are integral to biological processes, making them an attractive starting point for drug design.[3] The therapeutic applications of pyrimidine-based compounds are vast, spanning treatments for cancer, infectious diseases, and inflammatory conditions.[2][4] Consequently, the development of efficient and versatile methods to construct complex molecules around this heterocyclic core is of paramount importance to researchers in pharmaceuticals and life sciences.

This technical guide focuses on pyrimidine-4-carbonyl chloride , a highly valuable and reactive building block. Its utility lies in its ability to act as a powerful acylating agent, providing a direct and reliable method for forging new carbon-heteroatom and carbon-carbon bonds. By leveraging the reactivity of the acyl chloride group, chemists can readily introduce the pyrimidine-4-carbonyl moiety into a diverse range of substrates, accelerating the synthesis of novel chemical entities for drug discovery and development programs. This document provides an in-depth exploration of its synthesis, core reactivity, and practical application, grounded in established chemical principles and supported by detailed experimental protocols.

Synthesis of Pyrimidine-4-carbonyl Chloride: Activating the Carboxylic Acid

The most direct and common route to pyrimidine-4-carbonyl chloride is through the activation of its corresponding carboxylic acid, pyrimidine-4-carboxylic acid. This transformation is a cornerstone of organic synthesis, and several reagents can effect the conversion of a carboxylic acid to an acyl chloride.[5]

The preferred reagent is often thionyl chloride (SOCl₂), primarily because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying product isolation.[6] The reaction is typically performed under anhydrous conditions to prevent the hydrolysis of the highly reactive acyl chloride product.

Workflow for the Synthesis of Pyrimidine-4-carbonyl Chloride

Caption: General workflow for the synthesis of pyrimidine-4-carbonyl chloride.

Field-Proven Experimental Protocol: Synthesis from Pyrimidine-4-carboxylic Acid

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add pyrimidine-4-carboxylic acid (1.0 eq).

-

Reagent Addition: Under a nitrogen atmosphere, carefully add an excess of thionyl chloride (SOCl₂, typically 5-10 eq, can also serve as the solvent). A catalytic amount of N,N-dimethylformamide (DMF, ~1 drop) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (approx. 76 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up and Isolation: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (carefully, as the residue may contain HCl). The resulting crude pyrimidine-4-carbonyl chloride is often a solid or oil and is typically of sufficient purity to be used directly in subsequent steps without further purification.[7]

-

Handling: Due to its moisture sensitivity, the product should be used immediately or stored in a desiccator under an inert atmosphere (e.g., nitrogen or argon).

Causality Insight: The addition of catalytic DMF accelerates the reaction through the in-situ formation of the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻, which is a more potent acylating agent than SOCl₂ itself. This is a common strategy for converting acids to acyl chlorides, especially with less reactive substrates.

Core Reactivity: A Versatile Acylating Agent

The synthetic utility of pyrimidine-4-carbonyl chloride stems from the high electrophilicity of its carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution reactions. This reactivity allows for the facile construction of amides, esters, and ketones, which are pivotal functional groups in medicinal chemistry.

A. Amide Bond Formation: Accessing Key Pharmacophores

The reaction between pyrimidine-4-carbonyl chloride and an amine is one of its most important applications, yielding highly functionalized pyrimidine amides. This reaction is robust and generally high-yielding for a wide range of primary and secondary amines.

Caption: Mechanism of amide formation via nucleophilic acyl substitution.

-

Setup: Dissolve the amine (1.0 eq) and a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2-1.5 eq), in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile) under a nitrogen atmosphere.

-

Addition: Cool the solution to 0 °C using an ice bath. Add a solution of pyrimidine-4-carbonyl chloride (1.1 eq) in the same anhydrous solvent dropwise over 10-15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quench & Extraction: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[8]

Expertise & Experience: The choice of base is critical. A hindered, non-nucleophilic base like DIPEA is preferred to prevent it from competing with the substrate amine in attacking the acyl chloride. For electron-deficient or sterically hindered amines, stronger coupling agents or higher temperatures may be necessary, but the acyl chloride method is often a robust first choice.[9]

| Substrate Class | Typical Conditions | Expected Yield | Reference Insight |

| Primary Aliphatic Amines | DCM, Et₃N, 0 °C to RT | > 90% | Highly nucleophilic, fast reaction. |

| Secondary Aliphatic Amines | DCM, DIPEA, RT | 80-95% | Steric hindrance may slow the reaction. |

| Anilines (Electron-rich) | THF, Pyridine, RT | 85-95% | Readily acylated under standard conditions. |

| Anilines (Electron-deficient) | Acetonitrile, DIPEA, 40-60 °C | 60-85% | Reduced nucleophilicity requires heating.[9] |

B. Ester Formation: Acylation of Alcohols

The synthesis of pyrimidine esters follows a similar mechanistic pathway, with an alcohol or phenol serving as the nucleophile. These reactions are also typically performed in the presence of a base to neutralize the HCl byproduct.

-

Setup: Dissolve the alcohol (1.0 eq) and a base like pyridine or triethylamine (1.2 eq) in anhydrous DCM or THF under a nitrogen atmosphere.

-

Addition: Cool the mixture to 0 °C and add a solution of pyrimidine-4-carbonyl chloride (1.1 eq) dropwise.

-

Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-12 hours until completion is confirmed by TLC.

-

Work-up: Quench with water and perform a standard aqueous work-up. The crude ester is then purified by chromatography.[7]

Causality Insight: Alcohols are generally less nucleophilic than amines, so these reactions may require longer reaction times or gentle heating. For sterically hindered secondary or tertiary alcohols, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation process.

C. Friedel-Crafts Acylation: Forging C-C Bonds

Pyrimidine-4-carbonyl chloride can be used to acylate electron-rich aromatic and heteroaromatic rings in a Friedel-Crafts acylation reaction. This powerful C-C bond-forming reaction introduces the pyrimidine keto-moiety, a common feature in various kinase inhibitors and other therapeutic agents.

Caption: Mechanism of Friedel-Crafts acylation.

-

Catalyst Suspension: Suspend a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃) (1.2-2.0 eq), in a dry, non-coordinating solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under a nitrogen atmosphere at 0 °C.

-

Acylium Ion Formation: Add pyrimidine-4-carbonyl chloride (1.1 eq) to the suspension and stir for 15-30 minutes to allow for the formation of the acylium ion complex.

-

Arene Addition: Add the electron-rich arene (1.0 eq) to the reaction mixture, either neat or as a solution in the reaction solvent.

-

Reaction: Allow the reaction to stir at 0 °C to room temperature for 2-24 hours.

-

Quench: Carefully quench the reaction by pouring it onto crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

-

Extraction and Purification: Extract the product with an organic solvent, perform an aqueous work-up, and purify by column chromatography.[10][11]

Trustworthiness Note: A stoichiometric amount of AlCl₃ is required because the Lewis acid complexes with the carbonyl oxygen of the product ketone, deactivating it.[10] Furthermore, the nitrogen atoms of the pyrimidine ring can also coordinate with the Lewis acid. This can sometimes passivate the catalyst or alter the reactivity, a factor that must be considered in experimental design. For sensitive substrates, milder Lewis acids like FeCl₃ or ZnCl₂ may be employed.[12]

Conclusion and Authoritative Grounding

Pyrimidine-4-carbonyl chloride is a robust and highly effective building block for introducing the pyrimidine scaffold into a wide array of molecules. Its predictable reactivity in nucleophilic acyl substitution reactions makes it an indispensable tool for synthesizing amides and esters. Moreover, its application in Friedel-Crafts acylation provides a direct route to valuable aryl pyrimidinyl ketones. The protocols described herein represent self-validating systems that, with an understanding of the underlying chemical principles, can be adapted by researchers and drug development professionals to accelerate their synthetic campaigns. The continued application of such strategic building blocks will undoubtedly fuel the discovery of the next generation of pyrimidine-based therapeutics.

References

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing.

- SYNTHESIS OF PYRIMIDINE DERIVATIVES.

- Pyrimidine synthesis. Organic Chemistry Portal.

- Application Notes and Protocols for the Synthesis of Pyrimidine Deriv

- Recent Advances in Pyrimidine-Based Drugs. (2022). PubMed Central.

- Reaction of pyrimidine 4a with chloroacetylchloride and oxaloylchloride.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews.

- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2024).

- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv

- converting carboxylic acids into acyl (acid) chlorides. Chemguide.

- BASIC ESTERS OF SUBSTITUTED PYRIMIDINE-4-CARBOXYLIC ACIDS. (1955). Canadian Science Publishing.

- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry (RSC Publishing).

- Amide Synthesis. Fisher Scientific.

- Friedel-Crafts Acyl

- Friedel-Crafts Reactions. Chemistry LibreTexts.

- Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. (2012).

- Acid to Acid Chloride - Common Conditions. University of Rochester.

- Ch20 : RCOCl to other deriv

Sources

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

The Advent and Evolution of Pyrimidine Acyl Chlorides: Cornerstones of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Core and the Power of Acyl Chloride Chemistry

The pyrimidine ring system is a fundamental heterocyclic scaffold that is ubiquitous in nature and central to the field of medicinal chemistry.[1][2] As a core component of the nucleobases cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA.[1][3] This inherent biological relevance has made pyrimidine and its derivatives a privileged scaffold in drug discovery, leading to a vast array of therapeutic agents with applications ranging from anticancer and antiviral to antimicrobial and cardiovascular treatments.[4][5][6][7][8]

The functionalization of this vital ring system is key to unlocking its therapeutic potential. Among the most powerful tools for this purpose are acyl chlorides. Acyl chlorides are highly reactive derivatives of carboxylic acids, serving as potent electrophiles for the formation of new carbon-carbon and carbon-heteroatom bonds.[9] Consequently, pyrimidine acyl chlorides represent a critical class of reactive intermediates, enabling the efficient synthesis of a diverse range of amides, esters, and ketones. These moieties are frequently found in biologically active molecules, making pyrimidine acyl chlorides indispensable building blocks in the development of novel pharmaceuticals. This guide provides an in-depth exploration of the discovery and history of these pivotal chemical entities, tracing their origins from the dawn of heterocyclic chemistry to their modern applications in sophisticated drug design.

PART 1: A Historical Odyssey: The Discovery of the Pyrimidine Ring

The journey to pyrimidine acyl chlorides begins with the fundamental discovery and synthesis of the parent pyrimidine ring. The timeline of this foundational era highlights a gradual but persistent effort to understand and construct this key heterocycle.

The first pyrimidine derivative to be isolated was alloxan , obtained by Brugnatelli in 1818 through the oxidation of uric acid with nitric acid.[1][10] However, it took several decades for the systematic laboratory synthesis of pyrimidines to begin. A major breakthrough occurred in 1879 when Grimaux reported the first laboratory synthesis of a pyrimidine, preparing barbituric acid from the condensation of urea and malonic acid.[3]

The systematic study of this class of compounds was pioneered by Pinner , who, starting in 1884, synthesized various derivatives and, in 1885, first proposed the name “pyrimidin” by combining the words "pyridine" and "amidine."[3][11] The journey culminated in 1900 when Gabriel and Colman successfully prepared the unsubstituted parent compound, pyrimidine, by converting barbituric acid to 2,4,6-trichloropyrimidine followed by reduction with zinc dust.[3]

Caption: Key Milestones in the Early History of Pyrimidine Chemistry.

PART 2: The Genesis of Pyrimidine Acyl Chlorides: From Carboxylic Acids to Reactive Intermediates

The existence of pyrimidine acyl chlorides is predicated on the successful synthesis of their precursors: pyrimidine carboxylic acids. The introduction of a carboxyl group onto the electron-deficient pyrimidine ring was a significant synthetic challenge that, once overcome, opened the door to a new class of reactive intermediates.

Synthesis of Pyrimidine Carboxylic Acids

Early and contemporary methods for synthesizing pyrimidine carboxylic acids generally fall into two categories:

-

Building the Ring with a Carboxyl Precursor: This involves using a starting material that already contains a functional group that can be converted into a carboxylic acid. The Biginelli reaction, first reported in 1891, is a classic example of a multicomponent reaction that can produce dihydropyrimidines, which can be functionalized and oxidized to form pyrimidine carboxylic acids.[5][12]

-

Functionalization of a Pre-formed Pyrimidine Ring: This involves introducing a carboxyl group or its precursor onto an existing pyrimidine scaffold. Common methods include:

-

Oxidation of Alkylpyrimidines: Reacting a pyrimidine with an alkyl substituent (e.g., a methyl group) with a strong oxidizing agent.

-

Hydrolysis of Cyanopyrimidines: Converting a nitrile group on the pyrimidine ring to a carboxylic acid via acid or base-catalyzed hydrolysis.

-

Carbonation of Lithiated Pyrimidines: Deprotonating the pyrimidine ring with a strong base followed by quenching with carbon dioxide.

-

The Critical Transformation: Conversion to Acyl Chlorides

The conversion of a relatively stable carboxylic acid to a highly reactive acyl chloride is a cornerstone of organic synthesis. This transformation is typically achieved using a variety of chlorinating agents, with the choice of reagent often dictated by the sensitivity of the substrate and the desired reaction conditions.[9]

The most common reagents for this conversion are:

-

Thionyl Chloride (SOCl₂): Highly effective and widely used. Its primary advantage is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[9][13]

-

Oxalyl Chloride ((COCl)₂): A milder and more selective reagent than thionyl chloride, often used for substrates with sensitive functional groups. It requires a catalyst, typically a catalytic amount of dimethylformamide (DMF).[9]

-

Phosphorus Pentachloride (PCl₅): A powerful chlorinating agent, though its use can be complicated by the solid byproduct, phosphorus oxychloride (POCl₃), which can be difficult to remove.

The application of these standard methods to pyrimidine carboxylic acids led to the creation of pyrimidine acyl chlorides, such as 2-chloropyrimidine-4-carbonyl chloride, 4-pyrimidinecarbonyl chloride, and pyrimidine-5-carbonyl chloride.[14][15][16] These reagents proved to be exceptionally useful for creating libraries of pyrimidine derivatives for biological screening.

Caption: General synthetic pathway from pyrimidine carboxylic acids.

PART 3: Experimental Protocols and Methodologies

A self-validating protocol is essential for reproducible research. The following section details a standard laboratory procedure for the synthesis of a pyrimidine acyl chloride, a critical step in many drug discovery campaigns.

Protocol 1: Synthesis of Pyrimidine-5-carbonyl chloride from Pyrimidine-5-carboxylic acid

This protocol describes a representative method for converting a pyrimidine carboxylic acid to its corresponding acyl chloride using thionyl chloride.

Materials:

-

Pyrimidine-5-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂, 2.0-5.0 eq)

-

Anhydrous Toluene or Dichloromethane (DCM) as solvent

-

Dimethylformamide (DMF, 1-2 drops, catalytic)

-

Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and a nitrogen/argon gas line.

Procedure:

-

Setup: Assemble the glassware and flame-dry it under a vacuum. Allow it to cool to room temperature under an inert atmosphere (nitrogen or argon).

-

Reagent Addition: Place the pyrimidine-5-carboxylic acid (1.0 eq) into the round-bottom flask. Add the anhydrous solvent (e.g., toluene) to create a suspension, followed by a catalytic amount of DMF.

-

Chlorination: Begin stirring the suspension. Slowly add thionyl chloride (2.0-5.0 eq) to the flask at room temperature using the dropping funnel. The addition is often exothermic.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 70-80 °C for toluene). The solid carboxylic acid will gradually dissolve as it is converted to the more soluble acyl chloride.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). A common method is to withdraw a small aliquot, quench it with methanol to form the methyl ester, and compare it to a standard of the starting material.

-

Workup: Once the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature. Remove the excess solvent and unreacted thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to use a trap to neutralize the corrosive HCl and SO₂ gases.

-

Product: The resulting crude pyrimidine-5-carbonyl chloride is often obtained as a solid or oil and is typically used immediately in the next synthetic step without further purification due to its high reactivity and moisture sensitivity.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Pyrimidine acyl chlorides are highly reactive towards moisture. An inert atmosphere prevents hydrolysis back to the carboxylic acid.

-

Catalytic DMF: DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the active catalytic species that accelerates the conversion.

-

Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid and also serves as a co-solvent.

-

Immediate Use: The high reactivity that makes acyl chlorides useful also makes them unstable for long-term storage. Using the crude product directly in the subsequent reaction maximizes yield and prevents degradation.

Data Presentation: Comparison of Chlorinating Agents

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | Reflux in neat SOCl₂ or with a solvent (Toluene, DCM) | Gaseous byproducts (SO₂, HCl) simplify purification.[9] | Harsh conditions can be incompatible with sensitive functional groups. |

| Oxalyl Chloride ((COCl)₂) | Room temp. in DCM or THF with catalytic DMF | Mild, selective conditions.[9] Gaseous byproducts (CO, CO₂, HCl). | More expensive than thionyl chloride. |

| Phosphorus Pentachloride (PCl₅) | Room temp. or gentle heating in an inert solvent | Effective for less reactive acids. | Solid byproduct (POCl₃) can complicate purification. |

PART 4: The Role of Pyrimidine Acyl Chlorides in Modern Drug Discovery

The development of reliable methods for synthesizing pyrimidine acyl chlorides has had a profound impact on medicinal chemistry. These intermediates are workhorses in constructing vast libraries of compounds for high-throughput screening. The acyl chloride moiety provides a reactive handle to readily introduce diverse functionality, allowing for systematic exploration of the structure-activity relationship (SAR) of a lead compound.

Caption: Role of pyrimidine acyl chlorides in a drug discovery workflow.

Many modern drugs containing a pyrimidine core linked to an amide or ester could potentially be synthesized via a pyrimidine acyl chloride intermediate. For example, the synthesis of various kinase inhibitors and other targeted therapies often involves the formation of an amide bond to a heterocyclic core.[7] The reaction of a pyrimidine acyl chloride with a diverse set of amines is a highly efficient way to achieve this.[13]

Conclusion and Future Outlook

The history of pyrimidine acyl chlorides is a story of enabling technology. From the initial isolation of a simple pyrimidine derivative in the early 19th century to the sophisticated, multicomponent syntheses of today, the development of methods to create and utilize these reactive intermediates has been a critical driver of innovation in medicinal chemistry.[1][10][17] The ability to reliably synthesize pyrimidine acyl chlorides has empowered chemists to rapidly generate novel molecular architectures, accelerating the discovery of new drugs for a wide range of diseases. As drug discovery continues to evolve, with a focus on targeted therapies and personalized medicine, the demand for versatile and efficient synthetic tools will only grow. Pyrimidine acyl chlorides, born from over a century of chemical exploration, will undoubtedly remain essential building blocks in the ongoing quest for the next generation of life-saving medicines.

References

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(01), 114–128.

- Pyrimidine - Wikipedia. (n.d.). In Wikipedia.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.

- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline.

- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC.

- Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters.

- Synthesis of pyrimidinone carboxylic acids. (n.d.).

- The Evolving Landscape of Pyrimidine Synthesis: A Technical Guide to Discovery and Applic

- 4-Pyrimidinecarbonyl chloride (9CI) synthesis. (n.d.). ChemicalBook.

- SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).

- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Preprints.org.

- A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters, 13(3), 643-665.

- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC.

- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). Chemical Biology & Drug Design.

- Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. (2023). MDPI.

- Pyrimidine-5-carbonyl chloride. (n.d.). PubChem.

- 4-Pyrimidinecarbonyl chloride, 2-chloro- (9CI). (n.d.). ChemicalBook.

- Acyl chloride - Wikipedia. (n.d.). In Wikipedia.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acyl chloride - Wikipedia [en.wikipedia.org]

- 10. growingscience.com [growingscience.com]

- 11. heteroletters.org [heteroletters.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. 4-Pyrimidinecarbonyl chloride (9CI) synthesis - chemicalbook [chemicalbook.com]

- 15. Pyrimidine-5-carbonyl chloride | C5H3ClN2O | CID 15839553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 4-Pyrimidinecarbonyl chloride, 2-chloro- (9CI) | 149849-93-4 [amp.chemicalbook.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application